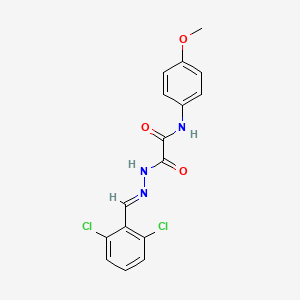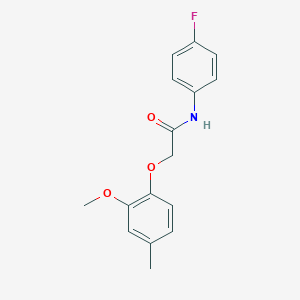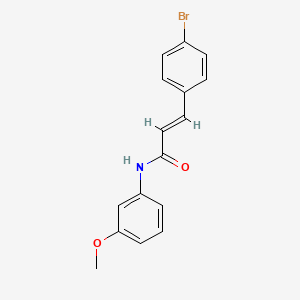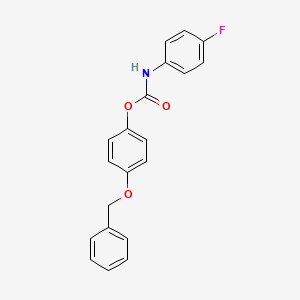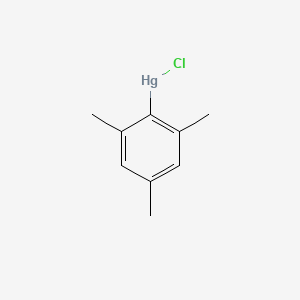
Chloro(2,4,6-trimethylphenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(mesityl)mercury is an organomercury compound characterized by the presence of a mesityl group (a derivative of mesitylene) bonded to a mercury atom, which is also bonded to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro(mesityl)mercury can be synthesized through the reaction of mesitylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
MesitylMgBr+HgCl2→Chloro(mesityl)mercury+MgBrCl
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(mesityl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thiolate mercury compound.
Wissenschaftliche Forschungsanwendungen
Chloro(mesityl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used to study the interactions of mercury with biological molecules, providing insights into mercury toxicity and its effects on living organisms.
Medicine: Research into organomercury compounds like chloro(mesityl)mercury can contribute to the development of mercury-based pharmaceuticals.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which chloro(mesityl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in the compound’s biological activity and toxicity.
Vergleich Mit ähnlichen Verbindungen
Methylmercury chloride: Another organomercury compound with a similar structure but different substituents.
Phenylmercury chloride: Contains a phenyl group instead of a mesityl group.
Ethylmercury chloride: Features an ethyl group in place of the mesityl group.
Uniqueness: Chloro(mesityl)mercury is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other organomercury compounds and can affect its applications and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
20883-32-3 |
|---|---|
Molekularformel |
C9H11ClHg |
Molekulargewicht |
355.23 g/mol |
IUPAC-Name |
chloro-(2,4,6-trimethylphenyl)mercury |
InChI |
InChI=1S/C9H11.ClH.Hg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
CDVQLMATJCPQMS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Hg]Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



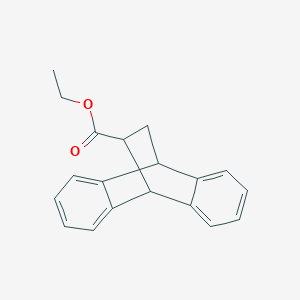


![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
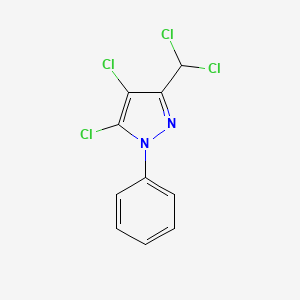
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
